molecular formula C6H10N2O2 B14512866 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- CAS No. 62626-34-0

1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Cat. No.: B14512866
CAS No.: 62626-34-0
M. Wt: 142.16 g/mol
InChI Key: FZZGHDWFTQCDCG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:

    Cyclization of hydrazides with carboxylic acids or their derivatives: This method involves the reaction of hydrazides with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.

    Cyclization of amidoximes with carboxylic acids or their derivatives: Amidoximes can react with carboxylic acids or their derivatives to form oxadiazole rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the oxadiazole ring.

    Reduction: Reduction reactions can lead to the formation of different derivatives with altered biological activities.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: These compounds are studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.

    Agriculture: They are explored for their use as pesticides and herbicides.

    Materials Science: Oxadiazole derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with a similar ring structure but without the additional functional groups.

    1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring.

    1,2,5-Oxadiazole: A related compound with a different ring structure.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethyl groups may enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

CAS No.

62626-34-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3,4-diethyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C6H10N2O2/c1-3-5-7-10-6(9)8(5)4-2/h3-4H2,1-2H3

InChI Key

FZZGHDWFTQCDCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=O)N1CC

Origin of Product

United States

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